molecular formula C17H22BrNO3S B2586082 2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone CAS No. 1448132-17-9

2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2586082
CAS RN: 1448132-17-9
M. Wt: 400.33
InChI Key: YHVDMCJTOIYACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone, also known as BCT-197, is a novel compound that has been studied for its potential use in various scientific research applications. This compound is a selective inhibitor of the chemokine receptor CXCR2, which has been shown to play a role in various inflammatory diseases and cancer.

Scientific Research Applications

Synthesis Techniques

Research has delved into the synthesis of substituted azetidinones, highlighting the biological and pharmacological potential of these compounds. The synthesis processes involve the condensation of specific precursor molecules to form azetidinones with various substituents, demonstrating the versatility and adaptability of these methods in creating compounds for potential medicinal and pharmaceutical applications (Jagannadham et al., 2019).

Structural Analysis and Reactivity

Studies on the hydrogen-bonding patterns of enaminones, including those structurally related to azetidinones, reveal insights into their molecular interactions, stability, and reactivity. These analyses are fundamental in understanding how such compounds could interact in biological systems or during catalytic processes, providing a basis for designing molecules with desired properties (Balderson et al., 2007).

Application in Medicinal Chemistry

Azetidinones and their derivatives have been identified as critical scaffolds in drug development, particularly as inhibitors of HIV-1 replication. The design and synthesis of novel derivatives underscore the significance of these compounds in creating potent therapeutic agents (Che et al., 2015). Furthermore, azetidinones have been utilized in the synthesis of carbacephem antibiotics, demonstrating their value in antibiotic research and development (Métais et al., 1997).

Broader Chemical Applications

The chemical versatility of azetidinones is further highlighted in their use in synthesizing a variety of heterocyclic compounds. These activities include reactions to form thiazole, thiophene, and thienopyridine derivatives, showing the broad applicability of azetidinone-based compounds in creating molecules with potential antitumor and antimicrobial properties (Hessien et al., 2009).

properties

IUPAC Name

2-(4-bromophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVDMCJTOIYACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone

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